molecular formula C28H22Br2O8 B12745212 1,7-Dioxadispiro(4.0.4.2)dodeca-2,8-diene-11,12-dicarboxylic acid, 2,8-bis(4-methylphenyl)-3,9-dibromo-4,10-dioxo-, dimethyl ester, (5-alpha,6-alpha,11-alpha,12-alpha)- CAS No. 142273-66-3

1,7-Dioxadispiro(4.0.4.2)dodeca-2,8-diene-11,12-dicarboxylic acid, 2,8-bis(4-methylphenyl)-3,9-dibromo-4,10-dioxo-, dimethyl ester, (5-alpha,6-alpha,11-alpha,12-alpha)-

Cat. No.: B12745212
CAS No.: 142273-66-3
M. Wt: 646.3 g/mol
InChI Key: XKCFLLMJRCIAHP-UHFFFAOYSA-N
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Description

1,7-Dioxadispiro(4.0.4.2)dodeca-2,8-diene-11,12-dicarboxylic acid, 2,8-bis(4-methylphenyl)-3,9-dibromo-4,10-dioxo-, dimethyl ester, (5-alpha,6-alpha,11-alpha,12-alpha)- is a complex organic compound with a unique structure. This compound features multiple functional groups, including dicarboxylic acid, bromine atoms, and dimethyl ester groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the core dioxadispiro structure This can be achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of dicarboxylic acid groups allows for oxidation reactions, potentially forming more oxidized derivatives.

    Reduction: Reduction reactions can target the bromine atoms or the carbonyl groups, leading to the formation of different reduced products.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may be studied for their potential biological activities, such as antimicrobial or anticancer properties.

Medicine

In medicine, this compound or its derivatives could be explored for therapeutic applications, including drug development and delivery.

Industry

In the industrial sector, this compound may find applications in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of this compound depends on its specific interactions with molecular targets. For example, if it exhibits biological activity, it may interact with enzymes or receptors, modulating their function and leading to specific physiological effects. The pathways involved would depend on the nature of these interactions and the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    1,7-Dioxadispiro(4.0.4.2)dodeca-2,8-diene-11,12-dicarboxylic acid: A similar compound without the bromine atoms and dimethyl ester groups.

    2,8-Bis(4-methylphenyl)-3,9-dibromo-4,10-dioxo-1,7-dioxadispiro(4.0.4.2)dodeca-2,8-diene: A compound with a similar core structure but different functional groups.

Uniqueness

The uniqueness of 1,7-Dioxadispiro(4.0.4.2)dodeca-2,8-diene-11,12-dicarboxylic acid, 2,8-bis(4-methylphenyl)-3,9-dibromo-4,10-dioxo-, dimethyl ester, (5-alpha,6-alpha,11-alpha,12-alpha)- lies in its specific combination of functional groups and stereochemistry, which can impart unique chemical and biological properties.

Properties

CAS No.

142273-66-3

Molecular Formula

C28H22Br2O8

Molecular Weight

646.3 g/mol

IUPAC Name

dimethyl 2,9-dibromo-3,8-bis(4-methylphenyl)-1,10-dioxo-4,7-dioxadispiro[4.0.46.25]dodeca-2,8-diene-11,12-dicarboxylate

InChI

InChI=1S/C28H22Br2O8/c1-13-5-9-15(10-6-13)21-19(29)23(31)27(37-21)17(25(33)35-3)18(26(34)36-4)28(27)24(32)20(30)22(38-28)16-11-7-14(2)8-12-16/h5-12,17-18H,1-4H3

InChI Key

XKCFLLMJRCIAHP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=O)C3(O2)C(C(C34C(=O)C(=C(O4)C5=CC=C(C=C5)C)Br)C(=O)OC)C(=O)OC)Br

Origin of Product

United States

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